molecular formula C21H25N5O B2978692 5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine CAS No. 1251681-81-8

5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine

Cat. No. B2978692
CAS RN: 1251681-81-8
M. Wt: 363.465
InChI Key: HYJXFWWRFDCQEN-UHFFFAOYSA-N
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Description

5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

The compound shows relevance in the field of chemical synthesis, particularly in reactions involving nucleophiles and amines. For instance, Ang et al. (1992) discussed the reactions of similar structures with nucleophiles, emphasizing the role of nucleophile attack in product formation, which could be pertinent to understanding the reactivity of the specified compound (Ang et al., 1992).

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those with isoquinoline structures, are of significant interest in scientific research. Katritzky et al. (2000) provided methods for efficient synthesis of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines, which are related to the query compound and are valuable in various synthetic applications (Katritzky et al., 2000).

Oxadiazoles in Synthesis

Oxadiazoles, a key feature of the query compound, are used in synthesizing diverse chemical structures. Ding et al. (2020) developed a one-pot protocol for synthesizing 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, demonstrating the utility of oxadiazoles in complex chemical syntheses (Ding et al., 2020).

Pharmaceutical Utility

Compounds with structures similar to the query compound have potential pharmaceutical applications. Yu et al. (2016) explored the synthesis of primary azaaromatic amines, indicating the pharmaceutical relevance of compounds involving isoquinoline and oxadiazole structures (Yu et al., 2016).

Antimicrobial and Antituberculosis Activities

The structural elements of the query compound are found in molecules with antimicrobial properties. Bektaş et al. (2007) synthesized derivatives with oxadiazole structures and evaluated their antimicrobial activities, highlighting the potential of such compounds in this domain (Bektaş et al., 2007).

Anticancer Properties

Compounds with isoquinoline structures have been studied for their anticancer properties. Cheon et al. (1998) investigated substituted isoquinolin-1-ones for antitumor activity, suggesting that the query compound may also possess similar properties (Cheon et al., 1998).

properties

IUPAC Name

5-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-26(4-2)19-10-9-17(13-22-19)21-23-20(27-24-21)15-25-12-11-16-7-5-6-8-18(16)14-25/h5-10,13H,3-4,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXFWWRFDCQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine

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